环莫鲁新

描述

Cyclomorusin is a natural product isolated from the fungus Cyclomorusin luteus. It is a polyketide compound with a unique structure that has been studied for its potential therapeutic applications. Cyclomorusin has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-viral, and anti-cancer properties. In addition, it has been studied for its potential to modulate the activity of cell signaling pathways and its ability to stimulate the production of reactive oxygen species (ROS).

科学研究应用

分离和结构分析

- 环莫鲁新是从菠萝蜜中分离出的化合物,在异戊二烯类黄酮的研究中被发现。其结构是使用光谱方法确定的,强调了其在植物化学研究中的重要性(Chan, Ko, & Lin, 2003)。

药理学潜力

- 研究探索了环莫鲁新的潜在药理学应用。例如,研究了其抗血小板活性,环莫鲁新显示出对血小板聚集的强烈抑制作用,表明其在治疗心血管疾病中具有潜在用途(Lin, Shieh, Ko, & Teng, 1993)。

- 另一项对桑树的研究发现环莫鲁新是一种有效的磷酸二酯酶-4抑制剂,表明其在治疗哮喘和慢性阻塞性肺疾病等呼吸系统疾病中的应用(Guo et al., 2018)。

抗炎特性

- 环莫鲁新的抗炎特性已被研究,结果表明其在抑制炎症反应中涉及的细胞释放某些化学介质方面具有功效。这使环莫鲁新成为开发抗炎治疗的候选药物(Wei et al., 2005)。

细胞周期调控中的作用

- 研究还探讨了细胞周期蛋白,如细胞周期蛋白D1,在细胞周期调控中的作用,以及它们作为各种疾病(包括癌症)治疗靶点的潜力(Peer et al., 2008)。虽然与环莫鲁新没有直接关系,但这些研究突出了细胞周期相关研究的更广泛背景。

植物化学研究

- 环莫鲁新在植物化学研究中的作用非常重要。它经常因其独特的化学性质而被分离和表征,有助于我们了解植物来源的化合物及其潜在应用(Pethakamsetty, Ganapaty, & Bharathi, 2013)。

作用机制

Target of Action

Cyclomorusin, an extended flavonoid, primarily targets acetylcholinesterase and platelet-activating factor (PAF) . Acetylcholinesterase is an enzyme that helps break down acetylcholine into choline and acetic acid . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation .

Mode of Action

Cyclomorusin acts as a moderate inhibitor of acetylcholinesterase and a strong inhibitor of PAF-induced platelet aggregation . It inhibits the activity of these targets, thereby affecting the breakdown of acetylcholine and the aggregation of platelets .

Biochemical Pathways

It’s known that cyclomorusin can inhibit the occurrence and development of lung cancer through theAKT-PI3K pathway .

Result of Action

Cyclomorusin has been shown to have significant effects at the molecular and cellular levels. For instance, it has been found to inhibit the occurrence and development of lung cancer . It also promotes the apoptosis of lung cancer cells significantly better than cisplatin .

Action Environment

The action of Cyclomorusin can be influenced by various environmental factors. The accumulated ROS exert positive feedback (promoting osteoclastic differentiation and enhancing bone resorption), which may be an adaptive mechanism to the hypoxic environment .

未来方向

Cyclomorusin has exhibited anti-tumor properties in many different forms of cancer . The potential of Cyclomorusin as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials . In recent years, several novel findings regarding the therapeutic potential of Cyclomorusin have been made . This review will aid future research on the creation of polyphenolic medicines in the prenylflavone family, for the management and treatment of cancers .

生化分析

Biochemical Properties

Cyclomorusin has a number of biological characteristics, including anti-inflammatory, anti-microbial, neuro-protective, and antioxidant capabilities . It is a moderate inhibitor of acetylcholinesterase (IC 50 = 16.2 - 36.6 μM), and a strong inhibitor of platelet-activating factor (PAF; 1- O -alkyl-2-acetyl- sn -glycero-3-phosphocholine) induced platelet aggregation .

Cellular Effects

Cyclomorusin has exhibited anti-tumor properties in many different forms of cancer, including breast, prostate, gastric, hepatocarcinoma, glioblastoma, and pancreatic cancer . It has also been shown to inhibit the growth of RCC tumors in xenograft experiments using nude mice .

Molecular Mechanism

Cyclomorusin acts on AKT and other related disease targets of lung cancer cells . It plays a role in the treatment of lung cancer by inhibiting the signaling pathway associated with lung cancer occurrence and development .

Temporal Effects in Laboratory Settings

The cytotoxic effects of Cyclomorusin were mediated through its interference with MAPK signaling . It raised P-38 and P-JNK and lowered P-ERK in 769-P, 786-O, and OSRC-2 cell lines .

Dosage Effects in Animal Models

The potential of Cyclomorusin as an alternative treatment method for resistant malignancies needs to be explored in animal models in order to move toward clinical trials

Metabolic Pathways

Cyclomorusin is a secondary metabolite . Secondary metabolites are metabolically or physiologically non-essential metabolites that may serve a role as defense or signaling molecules .

属性

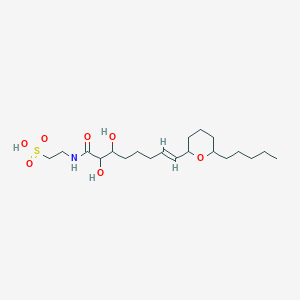

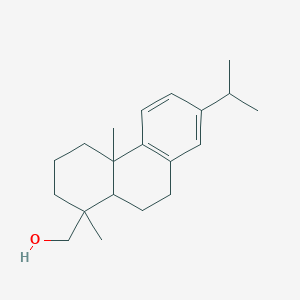

IUPAC Name |

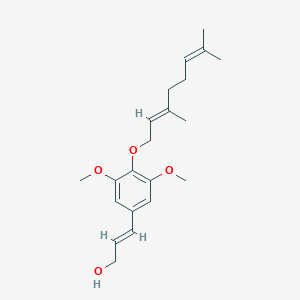

11,19-dihydroxy-7,7-dimethyl-15-(2-methylprop-1-enyl)-2,8,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-12(2)9-19-21-22(28)20-16(27)11-18-15(7-8-25(3,4)31-18)23(20)30-24(21)14-6-5-13(26)10-17(14)29-19/h5-11,19,26-27H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXJMLXEYSICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978167 | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

62596-34-3 | |

| Record name | Cyclomorusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomorusin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,11-Dihydroxy-3,3-dimethyl-8-(2-methylprop-1-en-1-yl)-3H,7H,8H-[1]benzopyrano[4,3-b]pyrano[2,3-h][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 257 °C | |

| Record name | Cyclomorusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-hydroxy-7-[5-[(E)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]heptyl]-2-methyl-2H-furan-5-one](/img/structure/B132483.png)